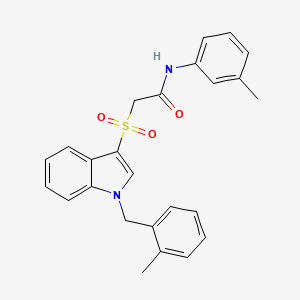![molecular formula C22H19FN2O3S2 B2415653 (3Z)-3-{[(2,3-dimethylphenyl)amino]methylidene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894682-55-4](/img/structure/B2415653.png)
(3Z)-3-{[(2,3-dimethylphenyl)amino]methylidene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-3-{[(2,3-dimethylphenyl)amino]methylidene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C22H19FN2O3S2 and its molecular weight is 442.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Structure and Reactivity
The compound's structure, featuring a thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide core, suggests it may exhibit interesting chemical reactivity and photophysical properties. Studies on similar sulfur- and nitrogen-containing heterocycles have demonstrated their potential in various chemical reactions due to their unique electronic and steric characteristics. For instance, thiazole and its derivatives are known for their roles in the synthesis of biologically active molecules and materials science, particularly in the development of dyes, fluorescent markers, and pharmaceuticals (Knollmüller, 1971).
Photodynamic Therapy Applications
The incorporation of fluorobenzyl and dimethylphenylamino groups could enhance the compound's absorption and fluorescence properties, making it potentially useful in photodynamic therapy (PDT) for treating cancer. Compounds with similar structural motifs have been explored for their high singlet oxygen quantum yields, crucial for effective PDT agents. For example, zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown promise due to their photophysical properties and high singlet oxygen quantum yields, underscoring the therapeutic potential of structurally related compounds (Pişkin, Canpolat, & Öztürk, 2020).
Fluorescence Enhancement and Imaging
The presence of the amino and benzylidene moieties in the compound suggests potential applications in fluorescence enhancement for bioimaging. Amino substituents have been shown to lead to a more planar structure, enhancing fluorescence properties. This "amino conjugation effect" can improve the efficiency of fluorescent probes, as seen in derivatives of 4-aminostilbene (Yang, Chiou, & Liau, 2002).
Corrosion Inhibition
The Schiff base functionality, derived from the reaction of an amine with an aldehyde or ketone, is known for its application in corrosion inhibition. Similar compounds have demonstrated significant inhibition efficiency against metal corrosion, which could be a valuable application area for this compound in protecting industrial materials (Jamil et al., 2018).
Propiedades
IUPAC Name |
(3Z)-3-[(2,3-dimethylanilino)methylidene]-1-[(4-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S2/c1-14-4-3-5-18(15(14)2)24-12-20-21(26)22-19(10-11-29-22)25(30(20,27)28)13-16-6-8-17(23)9-7-16/h3-12,24H,13H2,1-2H3/b20-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPUVSBEDNYWFC-NDENLUEZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methylbenzo[d]thiazol-5-yl)-2-phenyl-2H-tetrazole-5-carboxamide](/img/structure/B2415573.png)
![4-[(Cyclohexylthio)methyl]benzoic acid](/img/structure/B2415574.png)
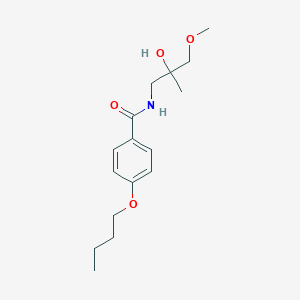
![tert-Butyl 1,3-dioxopyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B2415577.png)
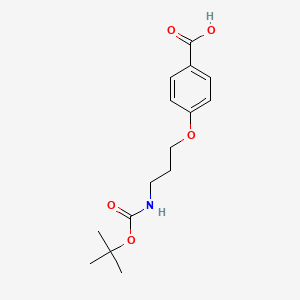
![8,10-dimethyl-N-(3-morpholinopropyl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2415579.png)
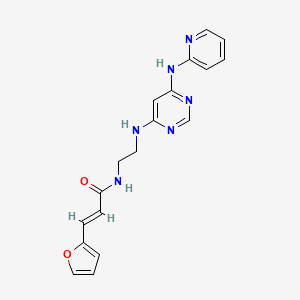
![2-[[3-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid](/img/structure/B2415581.png)


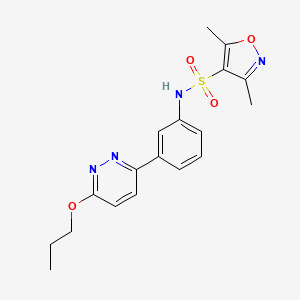
![2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2415592.png)
